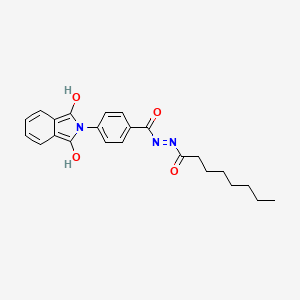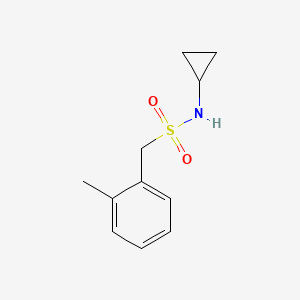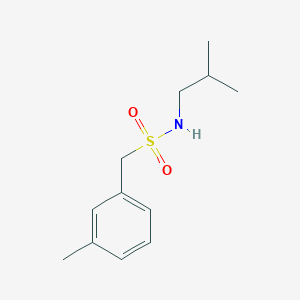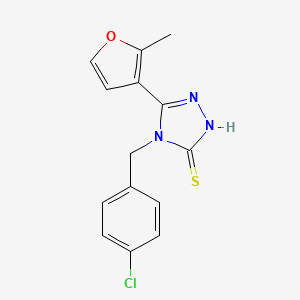![molecular formula C13H14N2O2S B4760881 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B4760881.png)
2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone
Overview
Description
2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone, also known as MPTP, is a synthetic compound that has been used in scientific research for many years. MPTP is a pyrimidine derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone is metabolized to MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase B (MAO-B) in the brain. MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. The mechanism of MPP+ toxicity involves the inhibition of mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone-induced neurotoxicity leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone also induces oxidative stress, inflammation, and mitochondrial dysfunction in the brain. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone has been shown to affect other neurotransmitter systems, such as the serotonergic and noradrenergic systems.
Advantages and Limitations for Lab Experiments
2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone has several advantages for lab experiments. It is a potent neurotoxin that selectively destroys dopaminergic neurons, making it a useful tool for studying Parkinson's disease. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone-induced neurotoxicity can be reversed by administration of L-DOPA, which is the standard treatment for Parkinson's disease. However, 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone also has limitations for lab experiments. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone-induced neurotoxicity is acute and irreversible, which limits its use for long-term studies. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone is also toxic to other cell types, which can lead to off-target effects.
Future Directions
There are several future directions for 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone research. One direction is to develop new animal models of Parkinson's disease that better mimic the human disease. Another direction is to study the role of 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone-induced neurotoxicity in other neurological disorders, such as Alzheimer's disease. Additionally, there is a need to develop new neuroprotective agents that can prevent 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone-induced neurotoxicity and potentially treat Parkinson's disease.
Scientific Research Applications
2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone has been used in scientific research to study the dopaminergic system and Parkinson's disease. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in animals. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone has also been used to develop animal models of Parkinson's disease for research purposes.
properties
IUPAC Name |
2-[2-(2-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-4-2-3-5-11(10)17-8-9-18-13-14-7-6-12(16)15-13/h2-7H,8-9H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHYEVCPQCGHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4760807.png)
![methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4760815.png)

![4-[ethyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4760825.png)

![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4760851.png)


![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B4760867.png)
![N~2~-benzyl-N~1~-mesityl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4760873.png)
![2-{[(5-methyl-2-thienyl)methylene]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4760882.png)
![N-(3,4-dichlorobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4760886.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4760893.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4760903.png)